molecular formula C10H10N2O2 B8592348 4-(2-Nitrophenyl)butyronitrile

4-(2-Nitrophenyl)butyronitrile

Cat. No.: B8592348
M. Wt: 190.20 g/mol
InChI Key: WTLIFYPMYIVCCH-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)butyronitrile is an organic compound featuring a nitrile group (-CN) attached to a four-carbon chain, which is further substituted with a 2-nitrophenyl ring. This compound is primarily used as a synthetic intermediate in the production of 1,5-naphthalenediamine, a precursor for dyes and pharmaceuticals. Its synthesis involves the reaction of ortho-nitrotoluene with acrylonitrile, followed by reduction and cyclization steps . The ortho-substituted nitro group plays a critical role in directing reactivity during cyclization, enabling the formation of dihydro-naphthylamine derivatives .

Scientific Research Applications

Chemical Synthesis

4-(2-Nitrophenyl)butyronitrile is primarily synthesized through the reaction of ortho-nitrotoluene and acrylonitrile. This process typically occurs under basic conditions, utilizing catalysts such as sodium hydroxide or potassium hydroxide. The reaction can be optimized at temperatures ranging from 20 °C to 75 °C, with a focus on achieving high yields and purity of the final product .

Synthesis Process Overview

Step Description
1 React ortho-nitrotoluene with acrylonitrile in the presence of a base.
2 Maintain reaction temperatures between 20 °C and 75 °C for optimal yield.
3 Isolate and purify the resulting this compound.

Biological Activities

Research indicates that this compound exhibits various biological activities that make it a candidate for further investigation in medicinal chemistry.

  • Antimicrobial Properties : Studies have suggested that compounds containing nitrophenyl groups can possess antimicrobial activity, potentially making this compound useful in developing new antibiotics or antiseptics .
  • Anti-inflammatory Effects : Preliminary data indicate that derivatives of butyronitriles may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Potential as a Drug Intermediate : The compound serves as an intermediate in synthesizing more complex molecules that may have therapeutic effects against various diseases .

Case Study 1: Synthesis of Biologically Active Compounds

A notable study involved the synthesis of various biaryl substituted compounds using this compound as a precursor. The resulting compounds demonstrated enhanced biological activities, showcasing the utility of this nitrile in drug development .

Case Study 2: Development of Antimicrobial Agents

In another research project, scientists explored the antimicrobial properties of nitrophenyl derivatives, including this compound. The results indicated significant activity against a range of bacterial strains, highlighting its potential as a lead compound for new antibiotic formulations .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(2-nitrophenyl)butyronitrile via decarboxylation reactions?

The synthesis can be optimized by controlling reaction parameters such as temperature, base concentration, and solvent selection. For example, intermediates like 4-(3-methyl-5-nitropyrid-2-yl)-4,4-bis(ethoxycarbonyl)butyronitrile undergo decarboxylation using NaOH in ethanol-water under reflux. Monitoring reaction progress via TLC or HPLC ensures complete conversion, while purification through recrystallization or column chromatography enhances purity . Kinetic studies under inert atmospheres (e.g., N₂) reduce side reactions, and stoichiometric optimization minimizes byproduct formation.

Q. How can researchers address challenges in detecting this compound in biological matrices using LC-MS?

Detection in complex biological samples requires solid-phase extraction (SPE) to remove interferents. Deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) improve quantification accuracy by compensating for matrix effects and ionization variability . Method validation should include linearity (R² > 0.99), limits of detection (LOD < 1 ppb), and recovery rates (80–120%) across pH and ionic strength ranges. Post-column infusion experiments identify ion suppression zones, guiding mobile phase optimization.

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound derivatives?

Multi-nuclear NMR (¹H, ¹³C) resolves nitrophenyl and nitrile group assignments, with chemical shifts for C≡N typically near 120 ppm in ¹³C spectra. IR spectroscopy confirms C≡N stretching (~2240 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ calculated vs. observed), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What experimental strategies mitigate data discrepancies when analyzing reaction intermediates of this compound?

Discrepancies often arise from impurities or competing pathways. Orthogonal methods (e.g., HPLC paired with GC-MS) cross-validate results. Statistical analysis of triplicate replicates identifies outliers, and kinetic profiling under controlled conditions (e.g., 25°C ± 0.5°C) reduces variability. Certified reference materials (CRMs) and spike-recovery experiments (90–110% recovery) validate analytical accuracy .

Q. How does the electron-withdrawing nitro group influence the chemical reactivity of this compound in nucleophilic substitutions?

The ortho-nitro group activates the nitrile toward nucleophilic attack via electron withdrawal, facilitating reactions with amines or thiols to form amides or thioethers. Steric hindrance from the nitro group may direct regioselectivity, necessitating polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) to enhance yields. Computational modeling (DFT) predicts transition states, guiding solvent and catalyst selection .

Q. What are the best practices for handling and storing this compound to prevent degradation during long-term studies?

Store in amber-glass containers under inert gas (N₂/Ar) at 2–8°C to mitigate hydrolysis and photodegradation. Regular purity checks via HPLC (≥98% purity) or ¹H NMR ensure stability. Grounding containers during transfers prevents static discharge, and explosion-proof equipment is mandatory in handling areas .

Q. How can computational chemistry aid in predicting the stability of this compound under varying experimental conditions?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and reaction pathways, identifying vulnerable sites (e.g., nitrile group). Molecular dynamics simulations model solvation effects, predicting stability in solvents like acetonitrile or THF. Thermogravimetric analysis (TGA) validates computational predictions of thermal decomposition thresholds .

Q. What methodological approaches resolve contradictions in reaction yields reported for this compound synthesis?

Yield discrepancies often stem from unoptimized workup or characterization methods. Replicating procedures with strict control of moisture and oxygen levels isolates variables. Comparative studies using alternative purification techniques (e.g., distillation vs. chromatography) quantify efficiency. Meta-analyses of published protocols identify consensus conditions (e.g., 70°C, 12h reaction time) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Nitrophenyl Substitution

  • 4-(4-Nitrophenyl)butyronitrile (C₁₀H₁₀N₂O₂): Molecular weight: 190.199 g/mol. However, the electronic effects of the nitro group (meta-directing) differ, altering reactivity in electrophilic substitution reactions .
  • 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile (C₁₆H₁₂N₂O₃) :
    • Features a ketone group and a meta-nitro substituent. The ketone enables participation in condensation reactions, while the meta-nitro group modifies electronic effects in aromatic systems .

Key Difference : The ortho-nitro group in 4-(2-Nitrophenyl)butyronitrile induces steric strain, favoring intramolecular cyclization over para/meta isomers .

Functional Group Variations

4-(4-Nitrophenyl)butyric Acid (C₁₀H₁₁NO₄)

  • Molecular weight: 209.20 g/mol.
  • Replaces the nitrile with a carboxylic acid (-COOH), increasing polarity and enabling salt formation. Used in biochemical assays due to its UV-active nitro group .

4-(Dimethylamino)butyronitrile Hydrochloride (C₆H₁₂N₂·HCl)

  • Molecular weight: 148.63 g/mol.
  • The dimethylamino group (-N(CH₃)₂) enhances nucleophilicity, making it suitable for alkylation reactions. The hydrochloride salt improves stability and solubility in aqueous media .

Key Difference: The nitrile group in this compound facilitates nucleophilic additions (e.g., hydrolysis to amides), unlike carboxylic acid or amino derivatives .

Hydroxyl-Substituted Derivatives

2-(4-Hydroxy-3-nitrophenyl)butyronitrile (C₁₀H₁₀N₂O₃)

  • Molecular weight: 206.20 g/mol.
  • Boiling point: 329.1°C; Density: 1.291 g/cm³.
  • The hydroxyl group adjacent to the nitro substituent enables hydrogen bonding, increasing melting/boiling points compared to non-hydroxylated analogs.

Key Difference : Hydroxyl groups introduce additional reactivity (e.g., oxidation or conjugation), absent in this compound .

Substituent Effects on Reactivity

  • 4-(2-Iodophenoxy)butyronitrile and 4-(2-Formylphenoxy)butyronitrile: Iodo and formyl substituents enable diverse reactivity. The iodo group acts as a leaving group in nucleophilic substitutions, while the formyl group participates in condensations (e.g., forming Schiff bases) .
  • N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile: Contains dual nitro groups and a dimethylamino substituent, enhancing electron-withdrawing effects. Such compounds are explored as enzyme inhibitors or fluorescent probes .

Key Difference : The ortho-nitro group in this compound directs cyclization reactions, whereas electron-donating groups (e.g., -OCH₃) or bulky substituents alter reaction pathways .

Data Tables

Table 1: Physical Properties of Selected Nitriles

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Feature(s)
This compound C₁₀H₁₀N₂O₂ 190.20* Not reported Ortho-nitro, cyclization agent
2-(4-Nitrophenyl)butyronitrile C₁₀H₁₀N₂O₂ 190.20 Not reported Para-nitro, enhanced solubility
2-(4-Hydroxy-3-nitrophenyl)butyronitrile C₁₀H₁₀N₂O₃ 206.20 329.1 Hydroxyl-nitro synergy
4-(Dimethylamino)butyronitrile HCl C₆H₁₂N₂·HCl 148.63 Not reported Nucleophilic applications

*Estimated based on structural similarity.

Preparation Methods

Base-Catalyzed Condensation of 2-Nitrotoluene and Acrylonitrile

The most widely documented method for synthesizing 4-(2-nitrophenyl)butyronitrile involves the condensation of 2-nitrotoluene with acrylonitrile in the presence of a strong base and an aprotic polar solvent. This reaction proceeds via a Michael addition mechanism, where the base deprotonates the nitrophenylalkane to generate a carbanion, which subsequently attacks the electron-deficient β-carbon of acrylonitrile .

Reaction Conditions and Catalysts

Key parameters include:

  • Catalyst : Alkali metal hydroxides (e.g., NaOH, KOH) or quaternary ammonium hydroxides (e.g., tetramethylammonium hydroxide) at 1–5 wt% relative to 2-nitrotoluene .

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF), hexamethylphosphoramide, or N-acetylmorpholine. DMF is preferred due to its high dielectric constant and ability to stabilize ionic intermediates .

  • Temperature : 0–50°C, with optimal yields observed at 25–30°C .

  • Atmosphere : Inert gas (e.g., nitrogen or argon) to prevent oxidation of intermediates .

Table 1: Representative Reaction Parameters from Patent Examples

Starting MaterialCatalyst (mol%)SolventTemperature (°C)Time (hr)Product Yield*
2-NitrotolueneNaOH (7.5)DMF283~85%
2,4-DinitrotolueneNaOH (5.0)DMF262~78%
*Yields estimated from purification steps described in patent examples .

Workup and Purification

Post-reaction, the mixture is neutralized with dilute hydrochloric acid, followed by solvent removal under reduced pressure. The crude product is purified via distillation (for liquid nitriles) or recrystallization from petroleum ether . Spectral characterization (IR, NMR) confirms the presence of nitrile (ν~2240 cm⁻¹) and nitro (ν~1520, 1350 cm⁻¹) functional groups .

Alternative Synthetic Routes and Modifications

Substituent Variations

The patent literature demonstrates flexibility in modifying the nitrophenyl or acrylonitrile components:

  • Alkyl-Substituted Acrylonitriles : Methacrylonitrile yields 2-methyl-4-(2-nitrophenyl)butyronitrile, though steric effects reduce yields by 10–15% compared to unsubstituted acrylonitrile .

  • Di-Nitro Substrates : 2,4-Dinitrotoluene reacts similarly but requires extended reaction times (4–6 hr) due to electronic deactivation .

Solvent Optimization

Non-polar co-solvents (e.g., toluene) are occasionally added to improve miscibility of aromatic substrates, though this may necessitate higher catalyst loadings .

Industrial-Scale Considerations

Economic Viability

The process is cost-effective due to:

  • Low catalyst loading (≤5 wt%).

  • Commodity-priced starting materials (2-nitrotoluene: ~$15/kg; acrylonitrile: ~$2/kg).

Applications in Downstream Synthesis

This compound serves as a precursor for:

  • Pharmaceuticals : Hydrolysis to 4-(2-nitrophenyl)butyric acid, a intermediate in NSAID synthesis .

  • Agrochemicals : Reduction to 4-(2-aminophenyl)butyronitrile for herbicide production .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(2-nitrophenyl)butanenitrile

InChI

InChI=1S/C10H10N2O2/c11-8-4-3-6-9-5-1-2-7-10(9)12(13)14/h1-2,5,7H,3-4,6H2

InChI Key

WTLIFYPMYIVCCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.75 ml of 45% sodium hydroxide solution and 175 mg of tributylmethylammonium chloride are placed in a 100 ml three-neck flask with a dropping funnel, reflux condenser and internal thermometer, stirring. At 40° C., a mixture of 1.4 ml acrylonitrile (21.15 mmol) and 25 ml ortho-nitrotoluene is added dropwise and maintained at this temperature for 3 h. The phases are separated, and the organic phase is dried and filtered off. With quantitative conversion of acrylonitrile, 1.61 g of 4-(2-nitro-phenyl)butyronitrile (8.5 mmol, 40%) are obtained.
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Synthesis routes and methods II

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reaction of ortho-nitrotoluene with acrylonitrile to give 4-(2-nitrophenyl)-butyronitrile,
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